molecular formula C12H16N2O3 B11799176 Methyl5-methyl-6-morpholinonicotinate

Methyl5-methyl-6-morpholinonicotinate

Cat. No.: B11799176
M. Wt: 236.27 g/mol
InChI Key: QOVOMYHCWBXDNO-UHFFFAOYSA-N
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Description

Methyl 5-methyl-6-morpholinonicotinate is an organic compound with the molecular formula C11H14N2O3. It is a derivative of nicotinic acid and contains a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-6-morpholinonicotinate typically involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions. The reaction is carried out at a temperature range of 80-100°C to obtain the ester. The process involves the following steps:

Industrial Production Methods

Industrial production of Methyl 5-methyl-6-morpholinonicotinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-6-morpholinonicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 5-methyl-6-morpholinonicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of Methyl 5-methyl-6-morpholinonicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A methyl ester of niacin used for its vasodilatory effects.

    Methyl 6-morpholinonicotinate: A similar compound with slight structural differences.

Uniqueness

Methyl 5-methyl-6-morpholinonicotinate is unique due to its specific structure, which includes a morpholine ring and a methyl group at the 5-position. This unique structure contributes to its distinct chemical and biological properties .

Biological Activity

Methyl 5-methyl-6-morpholinonicotinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

Methyl 5-methyl-6-morpholinonicotinate is a derivative of nicotinic acid, characterized by the presence of a morpholine ring. Its chemical formula is C10H12N2O3C_{10}H_{12}N_{2}O_{3}. The structural features contribute to its lipophilicity and ability to penetrate biological membranes, which are crucial for its pharmacological effects.

The biological activity of methyl 5-methyl-6-morpholinonicotinate is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs) and other molecular targets involved in neurotransmission and vascular regulation.

  • Nicotinic Acetylcholine Receptors : The compound may act as an agonist at nAChRs, which are implicated in various physiological processes including muscle contraction, neurotransmitter release, and modulation of inflammatory responses.
  • Vasodilation : Similar to other nicotinic acid derivatives, it could induce vasodilation through the release of prostaglandins, enhancing local blood flow and potentially alleviating conditions like muscle pain or ischemia.

Pharmacological Effects

  • Vasodilatory Activity : Methyl 5-methyl-6-morpholinonicotinate has demonstrated significant vasodilatory effects in preclinical studies. This action is mediated through the activation of local prostaglandin pathways, leading to increased blood flow and reduced vascular resistance.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly due to its interaction with nAChRs, which play a role in neuroprotection against excitotoxicity.

Toxicity and Safety Profile

The safety profile of methyl 5-methyl-6-morpholinonicotinate remains largely unexplored. However, as a derivative of nicotinic acid, it is essential to consider potential side effects such as flushing, headache, or gastrointestinal disturbances commonly associated with nicotinic acid derivatives.

Research Findings

Recent studies have focused on the synthesis and optimization of related compounds to enhance their biological activity:

Compound NameActivity TypeKey Findings
Methyl NicotinateVasodilatorInduces cutaneous vasodilation via prostaglandin release .
NicotineNeuroprotectiveProtects neurons from excitotoxic damage .
Methyl 5-Methyl-NicotinateUnder InvestigationPotential agonist at nAChRs with vasodilatory effects .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

methyl 5-methyl-6-morpholin-4-ylpyridine-3-carboxylate

InChI

InChI=1S/C12H16N2O3/c1-9-7-10(12(15)16-2)8-13-11(9)14-3-5-17-6-4-14/h7-8H,3-6H2,1-2H3

InChI Key

QOVOMYHCWBXDNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCOCC2)C(=O)OC

Origin of Product

United States

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